Iodo(phenyl)mercury
Overview
Description
Iodo(phenyl)mercury is an organomercury compound with the chemical formula C6H5HgI It consists of a phenyl group (C6H5) bonded to a mercury atom, which is further bonded to an iodine atom
Preparation Methods
Synthetic Routes and Reaction Conditions: Iodo(phenyl)mercury can be synthesized through the reaction of phenylmercury acetate with iodine. The reaction typically occurs in an organic solvent such as dichloromethane. The general reaction is as follows:
C6H5HgOAc+I2→C6H5HgI+HOAc
In this reaction, phenylmercury acetate reacts with iodine to form this compound and acetic acid.
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the synthesis generally follows similar principles as laboratory methods, with considerations for scale, safety, and efficiency. Industrial processes may involve optimized reaction conditions, such as controlled temperatures and the use of catalysts to enhance yield and purity.
Chemical Reactions Analysis
Types of Reactions: Iodo(phenyl)mercury undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be substituted by other nucleophiles, such as halides or organometallic reagents.
Oxidation and Reduction Reactions: The mercury center can undergo oxidation or reduction, altering the oxidation state of mercury and potentially leading to different organomercury compounds.
Common Reagents and Conditions:
Substitution Reactions: Reagents such as sodium iodide or potassium iodide in polar solvents like acetone or acetonitrile.
Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or nitric acid.
Reduction Reactions: Reducing agents such as sodium borohydride or lithium aluminum hydride.
Major Products Formed:
Substitution Reactions: Formation of phenylmercury halides or other organomercury derivatives.
Oxidation Reactions: Formation of mercuric iodide or other higher oxidation state mercury compounds.
Reduction Reactions: Formation of elemental mercury or lower oxidation state organomercury compounds.
Scientific Research Applications
Iodo(phenyl)mercury has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis, particularly in the formation of carbon-mercury bonds and as a precursor for other organomercury compounds.
Biology: Studied for its interactions with biological molecules and potential use in biochemical assays.
Medicine: Investigated for its potential use in diagnostic imaging and as a therapeutic agent, although its toxicity limits its direct medical applications.
Industry: Utilized in the synthesis of specialty chemicals and materials, including catalysts and intermediates for pharmaceuticals.
Mechanism of Action
The mechanism of action of iodo(phenyl)mercury involves its ability to form strong bonds with sulfur-containing biomolecules, such as cysteine residues in proteins. This interaction can disrupt protein function and lead to cellular toxicity. The compound’s reactivity is primarily due to the electrophilic nature of the mercury center, which readily forms covalent bonds with nucleophilic sites in biological molecules.
Comparison with Similar Compounds
Phenylmercury Acetate: Similar structure but with an acetate group instead of iodine.
Phenylmercury Chloride: Similar structure but with a chlorine atom instead of iodine.
Mercuric Iodide: Contains mercury and iodine but lacks the phenyl group.
Uniqueness: Iodo(phenyl)mercury is unique due to the presence of both a phenyl group and an iodine atom bonded to mercury. This combination imparts distinct chemical reactivity and potential applications compared to other organomercury compounds. The iodine atom enhances the compound’s electrophilicity, making it a versatile reagent in organic synthesis.
Properties
IUPAC Name |
iodo(phenyl)mercury | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5.Hg.HI/c1-2-4-6-5-3-1;;/h1-5H;;1H/q;+1;/p-1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BISBXZWWFIOZSX-UHFFFAOYSA-M | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)[Hg]I | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5HgI | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701020743 | |
Record name | Phenylmercuric iodide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701020743 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
404.60 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
823-04-1 | |
Record name | Mercury, iodophenyl- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000823041 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Phenylmercuric iodide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701020743 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Mercury, iodophenyl- | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.